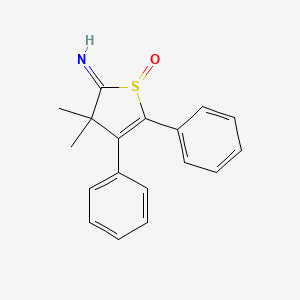
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one is a heterocyclic compound that features a thiophene ring fused with an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2,4-diphenylthiophene-1,1-dioxide with ammonia or primary amines under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions that may include the presence of a catalyst or a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2,4-diphenylthiophene-1,1-dioxide
- 2-Imino-3,3-dimethyl-4,5-diphenylthiophene
- 2-Amino-3,3-dimethyl-4,5-diphenylthiophene
Uniqueness
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one is unique due to the presence of both the imine group and the thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The imine group provides reactivity towards nucleophiles, while the thiophene ring offers stability and electronic properties that are beneficial in materials science.
Properties
CAS No. |
113002-11-2 |
|---|---|
Molecular Formula |
C18H17NOS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3,3-dimethyl-1-oxo-4,5-diphenylthiophen-2-imine |
InChI |
InChI=1S/C18H17NOS/c1-18(2)15(13-9-5-3-6-10-13)16(21(20)17(18)19)14-11-7-4-8-12-14/h3-12,19H,1-2H3 |
InChI Key |
HCJVRYBIKJKRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(S(=O)C1=N)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


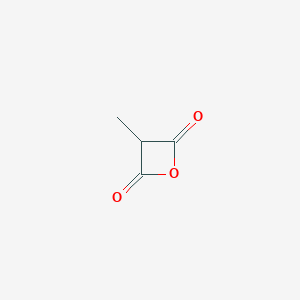
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
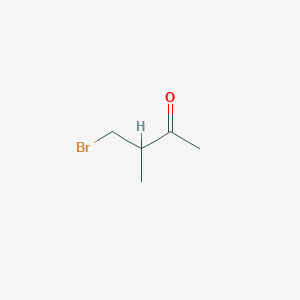
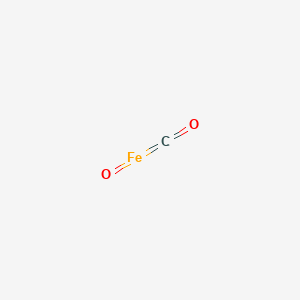
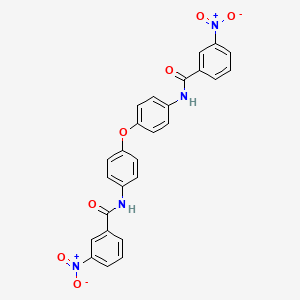
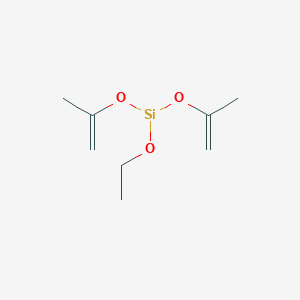

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
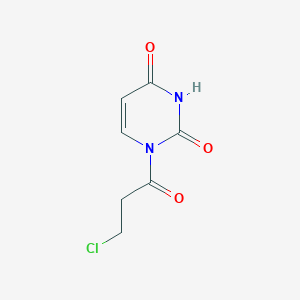
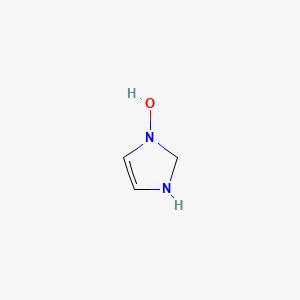
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
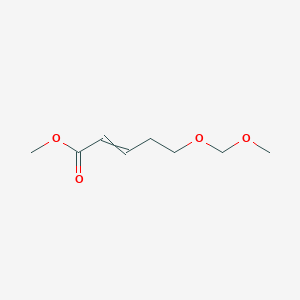
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
